molecular formula C5H8N4O B3072759 (1Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide CAS No. 1016878-81-1

(1Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide

Cat. No. B3072759
CAS RN: 1016878-81-1
M. Wt: 140.14 g/mol
InChI Key: YONIEQVGHSDLRO-UHFFFAOYSA-N
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Description

“(1Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide” is a compound that is related to 2-(1H-imidazol-1-yl)ethanimidamide hydrochloride . The exact description of this compound is not available in the current literature.

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide: can serve as a ligand in the synthesis of coordination polymers (CPs) and MOFs. These materials have infinite framework structures and find applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption, and separation . Researchers have explored its self-assembly with metal ions (such as Zn(II) and Cu(II)) to create intricate 3D structures.

Photoluminescence Properties

The luminescence properties of (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide have been studied. For instance, one coordination polymer ({[Zn(1,4-bmimb)(PhAA)2]·H2O}) exhibits interesting photoluminescence behavior . Understanding these properties can lead to applications in optoelectronic devices.

properties

IUPAC Name

N'-hydroxy-2-imidazol-1-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-5(8-10)3-9-2-1-7-4-9/h1-2,4,10H,3H2,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIEQVGHSDLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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